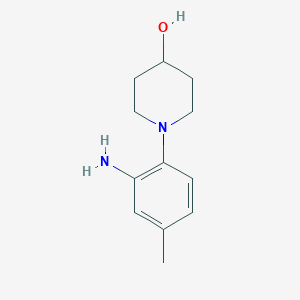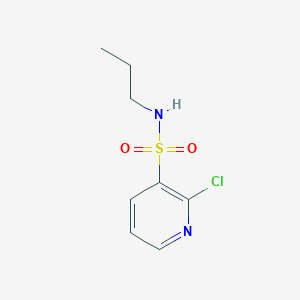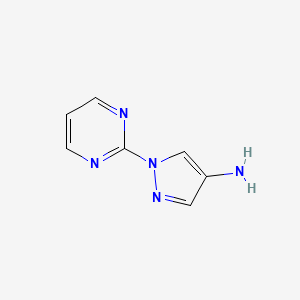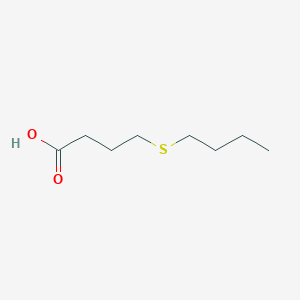![molecular formula C11H22N2O3 B1386341 N-[(tert-butylamino)carbonyl]-3-methylvaline CAS No. 1155278-31-1](/img/structure/B1386341.png)
N-[(tert-butylamino)carbonyl]-3-methylvaline
描述
N-[(tert-butylamino)carbonyl]-3-methylvaline is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butylamino group attached to the carbonyl carbon of 3-methylvaline
作用机制
Target of Action
N-[(tert-butylamino)carbonyl]-3-methylvaline is a derivative of the amino acid valine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones . .
Mode of Action
As a valine derivative, it may interact with biological systems in a similar way to other amino acids and their derivatives, which are known to influence the secretion of anabolic hormones .
Biochemical Pathways
Amino acids and their derivatives are known to play roles in various biochemical pathways, including those involved in hormone secretion .
Result of Action
As a derivative of the amino acid valine, it may have similar effects to other amino acids and their derivatives, which are known to influence the secretion of anabolic hormones and supply fuel during exercise .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(tert-butylamino)carbonyl]-3-methylvaline typically involves the reaction of 3-methylvaline with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methylvaline and tert-butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
N-[(tert-butylamino)carbonyl]-3-methylvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
N-[(tert-butylamino)carbonyl]-3-methylvaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- N-[(tert-butylamino)carbonyl]-3-chloropropanamide
- N-[(tert-butylamino)carbonyl]-3-phenylalanine
- N-[(tert-butylamino)carbonyl]-3-isoleucine
Uniqueness
N-[(tert-butylamino)carbonyl]-3-methylvaline is unique due to the presence of the 3-methylvaline moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
属性
IUPAC Name |
2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)7(8(14)15)12-9(16)13-11(4,5)6/h7H,1-6H3,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAPXVRHYBAJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B1386261.png)



![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)







